Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy-
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Overview
Description
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of this compound typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. Common synthetic routes include:
Pictet-Spengler Reaction: This involves the cyclization of β-phenylethylamine derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline core.
Wittig-Horner Olefination: This method involves the reaction of N-Cbz protected α-aminomethylenebisphosphonate with benzaldehyde, followed by electron-transfer reduction and cyclization.
Decarboxylation-Phosphorylation: This strategy involves the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid followed by phosphorylation.
Chemical Reactions Analysis
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: It can be reduced to form the corresponding amines or alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the nervous system, leading to neuroprotective effects. The compound may also inhibit the growth of pathogens by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar compounds include other 1,2,3,4-tetrahydroisoquinoline derivatives, such as:
Tetrahydroisoquinoline: A simpler analog with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: An analog used in the synthesis of enzyme inhibitors and receptor ligands.
4-Hydroxy-2-quinolones: Compounds with similar pharmacological activities but different structural features.
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
41957-56-6 |
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Molecular Formula |
C28H32N2O4 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinolin-5-yl]benzamide |
InChI |
InChI=1S/C28H32N2O4/c1-32-25-17-22(18-26(33-2)27(25)34-3)28(31)29-24-13-7-12-21-19-30(16-14-23(21)24)15-8-11-20-9-5-4-6-10-20/h4-7,9-10,12-13,17-18H,8,11,14-16,19H2,1-3H3,(H,29,31) |
InChI Key |
SNIORNWFLWALNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2CCN(C3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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